2-(3-Aminophenyl)-3-mercaptopropanoic acid

Carboxypeptidase Inhibition Enzyme Selectivity Metalloprotease

Non-selective thiol protease inhibitors confound target validation. This 3-aminophenyl mercaptopropanoic acid solves that with quantifiable, literature-defined selectivity. ● Discriminates CPN (IC50 357 nM) from TAFI (IC50 785 nM) and porcine CPB (IC50 30,000 nM), enabling clean mechanistic enzymology. ● Aniline moiety provides a chemical handle for SAR expansion, reducing lead optimization time. ● Public-domain reference compound eliminates reliance on undisclosed, proprietary standards for assay calibration.

Molecular Formula C9H11NO2S
Molecular Weight 197.26 g/mol
Cat. No. B12577588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Aminophenyl)-3-mercaptopropanoic acid
Molecular FormulaC9H11NO2S
Molecular Weight197.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C(CS)C(=O)O
InChIInChI=1S/C9H11NO2S/c10-7-3-1-2-6(4-7)8(5-13)9(11)12/h1-4,8,13H,5,10H2,(H,11,12)
InChIKeyWOYCAJIRNXWVLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 2-(3-Aminophenyl)-3-mercaptopropanoic Acid


2-(3-Aminophenyl)-3-mercaptopropanoic acid (CAS: 607832-91-7) is a non-proteinogenic, sulfur-containing amino acid derivative characterized by an aniline group and a mercaptopropanoic acid moiety, with a molecular weight of 197.25 g/mol [1]. This compound is primarily recognized in the literature as a specific inhibitor of the M14 metallocarboxypeptidase family, demonstrating measurable affinity for human carboxypeptidase B2 (TAFI) and carboxypeptidase N (CPN) [2]. Its structural signature, a 3-aminophenyl group at the alpha-carbon of a mercaptopropanoic acid backbone, distinguishes it from other mercaptan-based protease inhibitors and serves as a valuable chemotype for exploring selective metalloprotease inhibition.

Compound Type
M14 metallocarboxypeptidase inhibitor
Aniline-substituted mercaptopropanoic acid chemotype
Primary Targets
Human CPN / CPB2 (TAFI) selectivity studies
Reported affinity for basic carboxypeptidases
Workflow Fit
Target validation, SAR exploration, assay development
Early-stage research tool with aniline synthetic handle

Generic Substitution Risk for 2-(3-Aminophenyl)-3-mercaptopropanoic Acid


Generic substitution within the mercaptopropanoic acid class is not scientifically valid due to pronounced differences in target selectivity, which directly impact experimental outcomes and the viability of structure-activity relationship (SAR) studies. For instance, while a close structural analog, 2-Benzyl-3-mercaptopropanoic acid, exhibits high potency against Carboxypeptidase A (CPA) [1], 2-(3-Aminophenyl)-3-mercaptopropanoic acid shows a markedly different inhibition profile. Critically, this compound demonstrates a 3,000-fold lower IC50 for porcine Carboxypeptidase B (IC50 = 30,000 nM) compared to its nanomolar inhibition of human CPN, quantifying a steep, intrinsic selectivity against certain basic carboxypeptidases [2]. Therefore, any attempt to replace this compound with a generic mercaptan inhibitor would introduce uncontrolled variability in target engagement, compromising data reproducibility in enzyme inhibition assays.

Generic mercaptan
Broad-spectrum protease inhibition may introduce uncontrolled off-target activity, compromising target engagement reproducibility in CPN/TAFI assays.
2-Benzyl analog
Preferential CPA inhibition profile differs markedly from the 3-aminophenyl compound’s selectivity for human basic carboxypeptidases.
Aliphatic analog
Lacks the aniline synthetic handle, preventing direct bioconjugation or focused library synthesis without additional chemical steps.

Selectivity Evidence: 2-(3-Aminophenyl)-3-mercaptopropanoic Acid vs. Analogs


Selectivity for Human CPN over Porcine CPB

A key point of differentiation for 2-(3-Aminophenyl)-3-mercaptopropanoic acid is its selectivity profile. While many in-class 3-mercaptopropanoic acid derivatives, such as 2-Benzyl-3-mercaptopropanoic acid, are potent inhibitors of Carboxypeptidase A (CPA) [1], the target compound exhibits a strong preference for the human basic carboxypeptidases, CPB2 and CPN. Critically, it shows minimal inhibition of porcine Carboxypeptidase B (CPB) with an IC50 of 30,000 nM, which is 84-fold higher than its IC50 of 357 nM for human CPN [2].

Human CPN vs. Porcine CPB
Head-to-head
IC50: 357 nM (CPN) vs. 30,000 nM (CPB)
84-fold selectivity for human CPN over porcine CPB
Supports CPN-specific assay design
Carboxypeptidase Inhibition Enzyme Selectivity Metalloprotease Biochemical Assay

Subtype Selectivity: CPN vs. TAFI

Further differentiating its activity within its primary target family, 2-(3-Aminophenyl)-3-mercaptopropanoic acid demonstrates a 2.2-fold selectivity for human Carboxypeptidase N (CPN) over human Carboxypeptidase B2 (TAFI). It inhibits CPN with an IC50 of 357 nM, compared to an IC50 of 785 nM for TAFI [1]. This quantifies a preference for the CPN catalytic subunit over the related thrombin-activatable fibrinolysis inhibitor.

CPN vs. TAFI Selectivity
Head-to-head
IC50: 357 nM (CPN) vs. 785 nM (TAFI)
2.2-fold intra-family preference for CPN
Enables discrimination of CPN/TAFI roles
Carboxypeptidase N TAFI Enzyme Inhibitor Fibrinolysis

TAFI Potency Benchmark vs. AZD-9684

To establish a practical benchmark for potency, 2-(3-Aminophenyl)-3-mercaptopropanoic acid (IC50 = 785 nM) can be compared to AZD-9684, a well-characterized and potent TAFI inhibitor developed by AstraZeneca, which has a reported Ki of 2 nM (approximately equivalent to IC50) [1]. This comparison reveals that the target compound is approximately 392-fold less potent than an advanced lead, clearly positioning it as an early-stage research tool or a chemical probe for target validation rather than a potent clinical candidate.

TAFI Potency Benchmark
Cross-study
~392-fold lower potency vs. AZD-9684 (2 nM)
Positions compound as early-stage probe
Realistic potency expectation for target validation
TAFI Inhibitor Thrombin Activatable Fibrinolysis Inhibitor Potency Benchmark Reference Compound

Aniline Moiety as a Synthetic Handle

Structurally, 2-(3-Aminophenyl)-3-mercaptopropanoic acid contains an aromatic aniline group, a feature absent in many aliphatic mercaptopropanoic acid analogs. This primary amine serves as a distinct, reactive molecular handle, offering a clear point of synthetic differentiation [1]. For instance, the aniline nitrogen can be selectively functionalized via amide bond formation, reductive amination, or diazotization, enabling the creation of focused libraries of conjugates or affinity probes that are not directly accessible from simpler 2-benzyl- or 2-alkyl-3-mercaptopropanoic acid scaffolds without additional synthetic steps.

Aniline Synthetic Handle
Class-level
Primary aromatic amine enables amide coupling, reductive amination, diazotization
Supports conjugate and library synthesis
Differentiates from 2-benzyl/aliphatic analogs
Chemical Probe Bioconjugation Chemical Biology Medicinal Chemistry

Applications for 2-(3-Aminophenyl)-3-mercaptopropanoic Acid


TAFI Target Validation in Fibrinolysis & Inflammation

As evidenced by its selective inhibition of TAFI (IC50 = 785 nM) [1], this compound is ideally suited for academic or early-stage research groups exploring the role of TAFI in thrombotic or inflammatory disease models. Its quantifiable, albeit moderate, potency allows for the validation of TAFI as a biological target where more potent, proprietary inhibitors are not required or available. Researchers can use it to generate initial proof-of-concept data on the effect of TAFI modulation on clot lysis time or inflammatory markers.

Discriminatory Studies: CPN vs. TAFI

The compound's measured selectivity for human CPN (IC50 = 357 nM) over both human CPB2 (TAFI, IC50 = 785 nM) and porcine CPB (IC50 = 30,000 nM) [1] makes it a critical tool for discriminating between the biological functions of these closely related basic carboxypeptidases. Procurement of this specific compound is necessary for laboratories conducting detailed enzymology studies to map the specific substrates and physiological roles of CPN versus TAFI without interference from off-target CPB-like activity.

Synthesis of Metalloprotease Inhibitor Libraries

The unique aniline functional group on the 3-aminophenyl moiety provides a specific, addressable site for chemical elaboration [1]. For medicinal chemistry laboratories, this compound serves as a privileged scaffold for the rapid, parallel synthesis of new mercaptopropanoic acid derivatives. Procurement is driven by the need to explore structure-activity relationships (SAR) around the phenyl ring, where modifications like acylation, sulfonylation, or diazonium chemistry can be used to generate novel analogs with potentially improved potency and selectivity.

Assay Development & Reference Standard Use

With a well-defined, public-domain inhibition profile across multiple carboxypeptidase isoforms [1], 2-(3-Aminophenyl)-3-mercaptopropanoic acid is an excellent reference compound for developing and validating new enzyme inhibition assays. Its moderate potency and clear selectivity profile make it suitable for use as a positive control or calibration standard in high-throughput screening campaigns for novel carboxypeptidase inhibitors. This ensures assay robustness and inter-experimental data comparability without the complications of using highly potent, cytotoxic, or proprietary tool compounds.

Application
Selection Property
Validation Focus
TAFI target validation in fibrinolysis/inflammation models
Selective TAFI inhibition
Clot lysis endpoint; inflammatory marker response
Discriminatory CPN vs. TAFI enzymology studies
Intra-family selectivity profile
Substrate mapping; off-target CPB activity exclusion
Metalloprotease inhibitor library synthesis
Aniline functional group handle
SAR expansion via acylation, sulfonylation, or diazonium chemistry
Carboxypeptidase assay development and reference standard
Defined multi-isoform inhibition profile
Positive control suitability; inter-experimental data comparability
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